![molecular formula C8H12O2 B3097673 Spiro[3.3]heptane-3-carboxylic acid CAS No. 1314960-17-2](/img/structure/B3097673.png)
Spiro[3.3]heptane-3-carboxylic acid
Overview
Description
Spiro[3.3]heptane-3-carboxylic acid is a spirocyclic compound characterized by a unique three-dimensional structure. This compound features a spiro[3.3]heptane core, which consists of two cyclobutane rings sharing a single carbon atom. The carboxylic acid functional group is attached to one of the carbon atoms in the spiro[3.3]heptane structure.
Mechanism of Action
Target of Action
Spiro[3.3]heptane-3-carboxylic acid is a unique compound that has been shown to mimic the mono-, meta-, and para-substituted phenyl rings in drugs . This means it can potentially interact with a wide range of targets, depending on the specific drug it is designed to mimic.
Mode of Action
The mode of action of this compound is primarily through its ability to act as a saturated benzene bioisostere . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce broadly similar biological properties to another compound or group. In this case, this compound can mimic the properties of benzene rings in drugs, allowing it to interact with the same targets and produce similar effects .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific drug it is designed to mimic. Given its ability to act as a bioisostere for benzene, it could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of Spiro[3Its structural similarity to benzene suggests it may have similar adme properties to drugs containing benzene rings .
Result of Action
The molecular and cellular effects of this compound would depend on the specific drug it is designed to mimic. Its ability to act as a bioisostere for benzene suggests it could potentially produce similar effects to drugs containing benzene rings .
Action Environment
The action environment of this compound would be influenced by a variety of factors, including the specific drug it is designed to mimic, the biological system in which it is used, and the specific conditions of that system .
Biochemical Analysis
Biochemical Properties
Spiro[3.3]heptane-3-carboxylic acid has been shown to mimic the mono-, meta-, and para-substituted benzene rings in drugs
Cellular Effects
It has been incorporated into the anticancer drug sonidegib , suggesting it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to mimic the mono-, meta-, and para-substituted benzene rings in drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[3.3]heptane-3-carboxylic acid can be synthesized using various methods. One common approach involves the addition of ketenes to activated or strained alkenes, followed by hydrolysis to yield the desired spirocyclic structure . Another method includes the alkylation of malonate esters, which undergoes cyclization to form the spiro[3.3]heptane core . Rearrangements of cyclopropanes are also employed to synthesize substituted spiro[3.3]heptanes .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of commercially available starting materials and optimized reaction conditions are crucial for efficient production. The reaction between keteneiminium salts and alkenes, followed by hydrolysis, is a modular approach that can be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.3]heptane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carboxylic acid functional group and the strained spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding ketone or aldehyde derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce various substituents onto the spirocyclic core.
Major Products Formed
The major products formed from these reactions include spiro[3.3]heptane derivatives with different functional groups, such as alcohols, ketones, aldehydes, and substituted spirocyclic compounds .
Scientific Research Applications
Spiro[3.3]heptane-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: A saturated benzene bioisostere with collinear exit vectors.
Cubane: Another saturated benzene bioisostere with a cubic structure.
Bicyclo[2.2.2]octane: A saturated benzene bioisostere with a bicyclic structure.
2-Oxabicyclo[2.2.2]octane: A saturated benzene bioisostere with an oxygen atom in the bicyclic structure.
Uniqueness
Spiro[3.3]heptane-3-carboxylic acid is unique due to its non-collinear exit vectors, which allow it to mimic mono-, meta-, and para-substituted benzene rings in bioactive compounds . This structural feature distinguishes it from other saturated benzene bioisosteres and provides distinct advantages in drug design and materials science .
Properties
IUPAC Name |
spiro[3.3]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-2-5-8(6)3-1-4-8/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHUUMJSTDLONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314960-17-2 | |
| Record name | spiro[3.3]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid](/img/structure/B3097606.png)
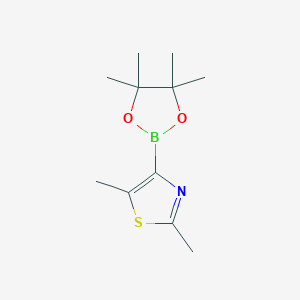

![Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate](/img/structure/B3097620.png)
![Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate](/img/structure/B3097623.png)
![2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3097627.png)
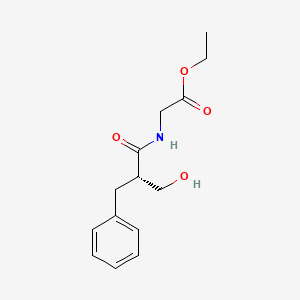
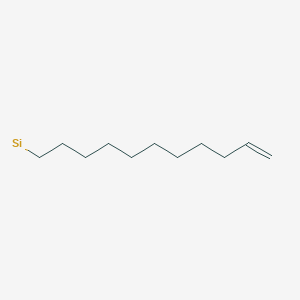
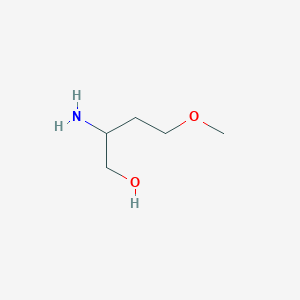
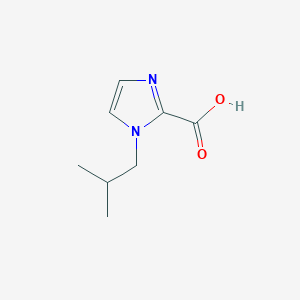
![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B3097681.png)
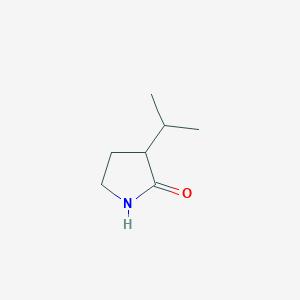
![[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid](/img/structure/B3097702.png)
